A Technical Guide to the Physicochemical Properties of 6,7-dihydro-5H-isoquinolin-8-one
A Technical Guide to the Physicochemical Properties of 6,7-dihydro-5H-isoquinolin-8-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 6,7-dihydro-5H-isoquinolin-8-one, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] This document compiles available data, outlines general experimental protocols for property determination, and presents logical and experimental workflows through structured diagrams.
Core Physicochemical Data
6,7-dihydro-5H-isoquinolin-8-one is a bicyclic heterocyclic compound with the CAS Number 21917-88-4.[1][2] Its structure consists of a dihydropyridine ring fused to a pyridine ring, forming the isoquinoline backbone, with a ketone functional group at position 8.[1] This compound serves as a versatile synthetic intermediate for creating more complex molecules with potential therapeutic applications, including anticancer, antiviral, and neuroprotective activities.[1]
The following table summarizes the key physicochemical properties of 6,7-dihydro-5H-isoquinolin-8-one. It is important to note that while many computed properties are available, experimentally determined data such as melting and boiling points are not well-documented in the provided search results. For context, the experimental data for its structural isomer, 6,7-Dihydro-5H-quinolin-8-one (CAS: 56826-69-8), are sometimes mistakenly attributed to this compound.
Table 1: Physicochemical Properties of 6,7-dihydro-5H-isoquinolin-8-one
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [1][3] |
| Molecular Weight | ~147.17 g/mol | [1][3] |
| Physical Form | Solid | |
| IUPAC Name | 6,7-dihydro-5H-isoquinolin-8-one | [1][3] |
| InChI Key | WFZAOWUFFCIBNP-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | C1CC2=C(C=NC=C2)C(=O)C1 | [3] |
| Polar Surface Area | 30 Ų (Computed) | [3] |
| XLogP3 | 1.1 (Computed) | [3] |
| Hydrogen Bond Donor Count | 0 (Computed) | [3] |
| Hydrogen Bond Acceptor Count | 2 (Computed) | [3] |
| Rotatable Bond Count | 0 (Computed) | [3] |
Methodologies for Experimental Determination
While specific experimental protocols for 6,7-dihydro-5H-isoquinolin-8-one are not detailed in the provided literature, this section outlines standard laboratory procedures for determining key physicochemical properties relevant to this class of organic compounds.
2.1 Melting Point Determination
The melting point is the temperature at which a solid transitions into a liquid.[4] This physical property is a crucial indicator of purity.
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Apparatus: A melting point apparatus, such as a Vernier Melt Station or a similar device, is typically used.[4]
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Procedure:
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A small, dry sample of the crystalline solid is packed into a capillary tube.
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The capillary tube is placed in the heating block of the apparatus.
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The sample is heated at a controlled rate.
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The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the substance.[5] A pure substance will typically have a sharp melting point with a narrow range (1-2°C).
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2.2 Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[4]
-
Apparatus: A simple distillation apparatus is commonly used, consisting of a round-bottom flask, a heating mantle, a condenser, a thermometer, and a collection flask.[4]
-
Procedure:
-
The liquid sample is placed in the round-bottom flask.
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The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[4]
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The liquid is heated, and as it boils, the vapor rises.
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The temperature is recorded when it stabilizes as the vapor continuously bathes the thermometer bulb. This stable temperature is the boiling point.[4] The vapor is then cooled by the condenser and collected in the receiving flask.[4]
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2.3 Determination of Partition Coefficient (LogP)
The partition coefficient (P) or distribution coefficient (D) is a measure of a compound's differential solubility between two immiscible phases, typically a lipidic (e.g., octanol) and an aqueous phase.[6] LogP is a critical parameter in drug development for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
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Shake-Flask Method (General Protocol):
-
A solution of the compound is prepared in one of the solvents (e.g., water).
-
An equal volume of the second, immiscible solvent (e.g., 1-octanol) is added to a separatory funnel.
-
The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
The layers are allowed to separate.
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The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[6]
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Visualizations: Workflows and Relationships
3.1 Role in Drug Discovery
6,7-dihydro-5H-isoquinolin-8-one is a valuable scaffold in medicinal chemistry.[1] Its rigid bicyclic structure provides a defined three-dimensional orientation for adding various functional groups, which is advantageous for targeted binding to biological molecules like enzymes and receptors. The following diagram illustrates its central role as a synthetic intermediate in the drug discovery process.
3.2 Experimental Workflow: Melting Point Determination
The following diagram outlines the standard workflow for determining the melting point of a solid organic compound in a laboratory setting. This process is fundamental for characterizing synthetic products and assessing their purity.
References
- 1. 6,7-dihydro-5H-isoquinolin-8-one | 21917-88-4 | Benchchem [benchchem.com]
- 2. 6,7-Dihydro-5H-isoquinolin-8-one - Buy 6, C9H9NO, 7-Dihydro-5H-isoquinolin-8-one Product on Hangzhou Dayangchem Co., Limited [dycnchem.com]
- 3. 6,7-dihydro-5H-isoquinolin-8-one | C9H9NO | CID 11105511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
